Cas no 65195-56-4 (Abamectin B1b (~90%))

Abamectin B1b (~90%) structure
Abamectin B1b (~90%) structure
Product Name:Abamectin B1b (~90%)
CAS No:65195-56-4
MF:C47H70O14
MW:859.050300000001
CID:58295
PubChem ID:6858005
Update Time:2024-10-28

Abamectin B1b (~90%) Chemical and Physical Properties

Names and Identifiers

    • Avermectin B1b
    • 22,23-dihydroavermectinh B1b
    • 5-O-Demethyl-25-de(1-methylpropyl)-25-isopropylAvermectin A1a
    • AbaMectin B1b
    • Antibiotic C-076B1b
    • Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)
    • C-076B1b
    • Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2'-[2H]pyran],avermectin A1a deriv.
    • Antibiotic C 076B1b
    • Abamectin komponente B1b
    • LMPK04000020
    • W8DT67027W
    • HY-15309
    • 5-O-Demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2'-[2H]pyran], avermectin A1a deriv.; Abamectin B1b; Antibiotic C 076B1b; Avermectin B1b
    • Avermectin A(sub 1a), 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-
    • Abamectin B1b (~90%)
    • CHEMBL2079552
    • SCHEMBL653557
    • IVERMECTIN IMPURITY B [EP IMPURITY]
    • 65195-56-4
    • IVERMECTIN IMPURITY B (EP IMPURITY)
    • Q27110130
    • UNII-W8DT67027W
    • CHEBI:29537
    • Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-
    • DTXSID4058239
    • abamectin component B1b
    • Avermectin B1b 100 microg/mL in Acetonitrile
    • CS-0719
    • AvermectinB1b
    • EINECS 265-611-9
    • Antibiotic C 076B(sub 1b)
    • (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
    • C47H70O14
    • Abamectin B1b, abamectin component B1b
    • ZFUKERYTFURFGA-PVVXTEPVSA-N
    • Inchi: InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1
    • InChI Key: ZFUKERYTFURFGA-BEDOCLDBSA-N
    • SMILES: CC(C)[C@@H]1[C@@H](C)C=C[C@]2(C[C@@H]3C[C@@H](CC=C(C)[C@H]([C@@H](C)C=CC=C4CO[C@@H]5[C@@H](C(=C[C@@H](C(=O)O3)[C@]45O)C)O)O[C@H]6C[C@@H]([C@H]([C@H](C)O6)O[C@H]7C[C@@H]([C@H]([C@H](C)O7)O)OC)OC)O2)O1

Computed Properties

  • Exact Mass: 858.47700
  • Monoisotopic Mass: 858.476557
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 7
  • Complexity: 1710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 17
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 170
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: Pale yellow liquid
  • Density: 1.25
  • Melting Point: 150-157 °C
  • Boiling Point: 934.6 °C at 760 mmHg
  • Flash Point: 934.6 °C at 760 mmHg
  • Refractive Index: 1.573
  • PSA: 170.06000
  • LogP: 4.98730

Abamectin B1b (~90%) Security Information

  • Hazardous Material transportation number:UN 2588
  • HazardClass:6.1(a)
  • PackingGroup:II
  • Safety Term:6.1(a)
  • Packing Group:II

Abamectin B1b (~90%) Pricemore >>

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